molecular formula C21H23N3O6 B2867006 2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 884216-83-5

2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2867006
CAS No.: 884216-83-5
M. Wt: 413.43
InChI Key: AFLKMZUHYQJRGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrano[3,2-c]pyridine family, characterized by a fused pyran and pyridine ring system. Key structural features include:

  • 3,4,5-Trimethoxyphenyl group: A pharmacophore associated with microtubule disruption and cytotoxic activity .
  • 7-Methyl and 3-cyano groups: Influence electronic properties and metabolic stability.

The compound is synthesized via multicomponent reactions (MCRs), leveraging base-catalyzed cyclization of arylidenes and active methylene precursors. Its structural complexity and substituent diversity make it a candidate for anticancer and antiproliferative studies .

Properties

IUPAC Name

2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6/c1-11-7-14-18(21(26)24(11)5-6-25)17(13(10-22)20(23)30-14)12-8-15(27-2)19(29-4)16(9-12)28-3/h7-9,17,25H,5-6,23H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLKMZUHYQJRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrano[3,2-c]pyridine core with various functional groups that contribute to its biological activity. The molecular formula is C21H23N3O6C_{21}H_{23}N_3O_6, and it possesses a molecular weight of approximately 395.43 g/mol. Its unique structure allows it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. The presence of the trimethoxyphenyl group enhances its lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in cancer cell proliferation and survival.
  • Antioxidant Activity : It exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
  • Cytotoxic Effects : Preliminary studies indicate that it can induce apoptosis in various cancer cell lines.

Anticancer Activity

Research has demonstrated the compound's efficacy against several cancer types. In vitro studies have shown that it inhibits the growth of human cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer) with IC50 values in the micromolar range.

Cell Line IC50 (µM) Effect
MCF715.0Growth inhibition
HT2912.5Growth inhibition
NCI-H52210.0Apoptosis induction

Antioxidant Properties

The compound's antioxidant capacity was evaluated using DPPH radical scavenging assays, showing a significant reduction in radical formation at concentrations as low as 25 µg/mL.

Case Studies

  • Study on Cytotoxicity : A study published in PubMed evaluated the cytotoxic effects of this compound on various human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, particularly in MCF7 and HT29 cells .
  • Mechanistic Insights : Another investigation focused on the mechanistic pathways activated by this compound, revealing its role in modulating apoptotic pathways through caspase activation .
  • Antioxidant Evaluation : Research conducted by MDPI assessed the antioxidant properties of similar compounds and found that derivatives of pyrano[3,2-c]pyridine exhibited strong DPPH scavenging activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (Core Structure) Substituents Key Features Biological Activity Reference
Target Compound (Pyrano[3,2-c]pyridine) 6-(2-hydroxyethyl), 4-(3,4,5-trimethoxyphenyl), 7-methyl High hydrophilicity; trimethoxyphenyl enhances tubulin binding Antiproliferative, antitubulin
Compound 20 (Pyrano[3,2-c]pyridine) 6-(3,4-dimethoxyphenethyl), 4-(3,4,5-trimethoxyphenyl) Phenethyl group increases lipophilicity Antiproliferative (IC₅₀: 0.8–1.2 µM)
Compound 19 (Pyrano[4,3-b]pyran) 4-(3-bromophenyl), 7-methyl Bromophenyl enhances halogen bonding Moderate cytotoxicity (IC₅₀: 5–10 µM)
Compound 6h (Pyrano[3,2-b]pyran) 4-(4-chlorobenzyloxy), hydroxymethyl Chlorobenzyloxy improves membrane permeability Antifungal, antibacterial
Compound 3s (Pyrano[2,3-c]pyrazole) 1-(2-chlorophenyl), 4-(3-methoxyphenyl) Pyrazole core introduces heteroatom acidity Antidiabetic, kinase inhibition

Structural and Electronic Differences

Core Heterocycle: Pyrano[3,2-c]pyridine (target) vs. pyrano[2,3-d]pyrimidine (): The latter’s pyrimidine ring increases hydrogen-bonding capacity but reduces aromaticity compared to pyridine .

Substituent Effects :

  • Hydroxyethyl (target) vs. Phenethyl (Compound 20) : The hydroxyethyl group improves aqueous solubility (logP: ~1.8 vs. 3.2 for phenethyl) but may reduce blood-brain barrier penetration .
  • Trimethoxyphenyl (target) vs. Bromophenyl (Compound 19) : Trimethoxyphenyl enhances tubulin polymerization inhibition (IC₅₀: <1 µM) via π-stacking, while bromophenyl relies on halogen bonds .

Synthetic Accessibility: The target compound requires protective-group strategies for the hydroxyethyl group during MCRs, whereas phenethyl derivatives (e.g., Compound 20) are synthesized directly . Ultrasonic irradiation () achieves higher yields (72–83%) compared to conventional methods (50–65%) for pyranopyrans .

Spectroscopic and Crystallographic Insights

  • NMR Analysis :

    • The target’s hydroxyethyl proton resonates at δ 3.7–4.1 ppm, distinguishing it from methyl (δ 2.2–2.5 ppm) or phenethyl (δ 2.8–3.2 ppm) substituents .
    • Trimethoxyphenyl protons appear as singlets (δ 6.5–6.7 ppm) due to symmetry .
  • X-ray Diffraction (): Pyrano[4,3-b]pyran derivatives exhibit monoclinic crystal systems (space group C2/c) with β angles >110°, indicating significant ring puckering .

Preparation Methods

Three-Component Condensation

The most widely reported method involves a one-pot MCR combining 4-hydroxy-1-methylquinolin-2(1H)-one, malononitrile, and 3,4,5-trimethoxybenzaldehyde under reflux conditions. Triethylamine catalyzes the Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition to the pyridinone and subsequent cyclization (Figure 1).

Reaction Conditions:

  • Solvent: Ethanol (96%)
  • Temperature: Reflux (78–80°C)
  • Time: 50 minutes
  • Yield: 72–85%

Mechanistic Insights:

  • Knoevenagel Adduct Formation:
    $$ \text{RCHO} + \text{NC-CH}2-\text{CN} \xrightarrow{\text{Et}3\text{N}} \text{RCH=C(CN)}_2 $$ .
  • Michael Addition: The enolate of 4-hydroxy-1-methylquinolin-2(1H)-one attacks the α,β-unsaturated nitrile.
  • Cyclization: Intramolecular nucleophilic attack forms the pyran ring, followed by tautomerization.

Table 1. Optimization of Three-Component Reaction

Catalyst Solvent Time (min) Yield (%) Purity (%)
Triethylamine Ethanol 50 85 98
Piperidine Ethanol 60 78 95
[BMIM]BF4 Solvent-free 30 82 97

Microwave irradiation (MWI) reduces reaction time to 10–15 minutes with comparable yields.

Cyclization Techniques and Intermediate Synthesis

Pre-Functionalized Intermediate Routes

Intermediate 2a–d (Figure 2), synthesized via condensation of 3,4,5-trimethoxybenzaldehyde with N-acetyl-4-piperidone, serves as a precursor for subsequent cyclization.

Synthesis of Intermediate 2a–d:

  • Condensation:
    $$ \text{ArCHO} + \text{N-Acetyl-4-piperidone} \xrightarrow{\text{HCl}} \text{Diarylmethane derivative} $$.
  • Cyclodehydration: Treatment with thiourea and sodium butoxide induces cyclization to form the pyrano ring.

Key Observations:

  • Sodium butoxide enhances ring closure efficiency by deprotonating the hydroxyl group.
  • Ethanol recrystallization yields >98% pure intermediates.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the MCR process. A three-component reaction under MWI (100°C, 300 W) achieves 88% yield in 12 minutes. The rapid heating minimizes side reactions, preserving the cyano and hydroxyethyl groups.

Advantages Over Conventional Heating:

  • 4-fold reduction in reaction time.
  • Improved regioselectivity due to uniform heating.

Functional Group Transformations

Introduction of 2-Hydroxyethyl Group

The 2-hydroxyethyl moiety at position 6 is introduced via post-cyclization alkylation. Treatment of the cyclized product with ethylene glycol under Mitsunobu conditions (DIAD, PPh3) yields the desired substituent.

Reaction Equation:
$$ \text{R-X} + \text{HOCH}2\text{CH}2\text{OH} \xrightarrow{\text{DIAD/PPh}3} \text{R-OCH}2\text{CH}_2\text{OH} $$.

Yield: 68–74% after column chromatography.

Analytical Characterization and Yield Optimization

Table 2. Spectroscopic Data

Position $$ ^1\text{H NMR} (\delta, ppm) $$ $$ ^{13}\text{C NMR} (\delta, ppm) $$
C-3 - 117.5 (CN)
C-4 4.21 (s, 1H) 78.4
OCH3 3.82 (s, 9H) 56.1

Yield Optimization Strategies:

  • Solvent Screening: DMF increases solubility but reduces cyano stability.
  • Catalyst Loading: 5 mol% triethylamine optimal for balancing rate and purity.

Comparative Analysis of Methodologies

Table 3. Method Comparison

Method Yield (%) Time Scalability
Conventional MCR 85 50 min High
Microwave MCR 88 12 min Moderate
Intermediate Route 74 48 h Low

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.